Aminotransferase, alanine

Description

Significance in Intermediary Metabolism

ALT is a key enzyme in intermediary metabolism, facilitating the conversion of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate. wikipedia.orgqmul.ac.ukcellsciences.com This reversible reaction is central to several metabolic pathways, including gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.govnih.gov

A primary role of ALT is its participation in the glucose-alanine cycle , a critical pathway for transporting nitrogen from muscle to the liver. creative-proteomics.comwikipedia.org During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. nih.gov The nitrogen from these amino acids is transferred to pyruvate, a product of glycolysis, to form alanine (B10760859), a reaction catalyzed by ALT. wikipedia.orgsketchy.com Alanine is then released into the bloodstream and transported to the liver. nih.govcreative-proteomics.com

In the liver, ALT catalyzes the reverse reaction, converting alanine back to pyruvate and transferring the amino group to α-ketoglutarate to form glutamate (B1630785). creative-proteomics.comsketchy.com The pyruvate can then be used for gluconeogenesis to produce glucose, which is released back into the bloodstream to be used by tissues like muscle for energy. nih.govahealthacademy.com The glutamate can enter the urea (B33335) cycle, allowing for the safe disposal of excess nitrogen. creative-proteomics.comsketchy.com This cycle is vital for maintaining blood glucose homeostasis and for the inter-organ transport of nitrogen. creative-proteomics.comresearcher.life

The significance of ALT in metabolism is further highlighted by its role in providing substrates for the tricarboxylic acid (TCA) cycle and in regulating the balance of amino acids. creative-proteomics.com

Key Metabolic Roles of Alanine Aminotransferase:

| Metabolic Process | Role of ALT | Key Substrates & Products |

| Glucose-Alanine Cycle | Catalyzes the interconversion of alanine and pyruvate in muscle and liver. creative-proteomics.comwikipedia.orgsketchy.com | Muscle: Pyruvate + Glutamate → Alanine + α-KetoglutarateLiver: Alanine + α-Ketoglutarate → Pyruvate + Glutamate |

| Gluconeogenesis | Provides pyruvate, a primary substrate for glucose synthesis. nih.govnih.gov | Alanine → Pyruvate |

| Amino Acid Metabolism | Facilitates the transfer of amino groups, linking amino acid and carbohydrate metabolism. ub.eduresearcher.life | L-alanine + α-ketoglutarate ⇌ Pyruvate + L-glutamate |

Overview of Enzymatic Function and Classification (EC 2.6.1.2)

Alanine aminotransferase is classified under the Enzyme Commission (EC) number EC 2.6.1.2 . wikipedia.orgqmul.ac.uknih.gov This classification places it in the group of transferases, specifically the transaminases, which are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.govexpasy.org

The systematic name for ALT is L-alanine:2-oxoglutarate aminotransferase. qmul.ac.uklabmed.org.uk The reaction it catalyzes is the reversible transfer of an amino group from L-alanine to 2-oxoglutarate (α-ketoglutarate). qmul.ac.uk

Reaction: L-alanine + 2-oxoglutarate ⇌ pyruvate + L-glutamate wikipedia.orgqmul.ac.uk

For its catalytic activity, ALT requires a coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP) , which is the active form of vitamin B6. wikipedia.orgnih.govroche.com PLP is covalently linked to a lysine (B10760008) residue in the active site of the enzyme and plays a direct role in the transamination mechanism. researchgate.net The mechanism involves the transfer of the amino group from the amino acid substrate to PLP to form pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the keto acid substrate. wikipedia.orgresearchgate.net

The enzyme itself is a homodimer, meaning it is composed of two identical protein subunits. ub.edu

Enzyme Classification and Properties:

| Property | Description |

| EC Number | 2.6.1.2 wikipedia.orgqmul.ac.uknih.gov |

| Systematic Name | L-alanine:2-oxoglutarate aminotransferase qmul.ac.uklabmed.org.uk |

| Enzyme Class | Transferase (Transaminase) nih.govexpasy.org |

| Reaction | L-alanine + 2-oxoglutarate ⇌ pyruvate + L-glutamate wikipedia.orgqmul.ac.uk |

| Cofactor | Pyridoxal 5'-phosphate (PLP) wikipedia.orgnih.govroche.com |

| Structure | Homodimer ub.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4712-63-4 |

|---|---|

Molecular Formula |

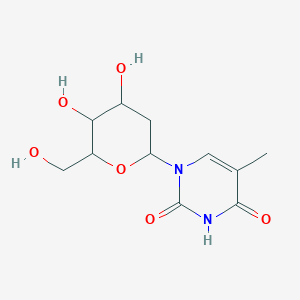

C11H16N2O6 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |

InChI Key |

VVJYUAYZJAKGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

Origin of Product |

United States |

Molecular and Structural Biology of Alanine Aminotransferase Isoforms

Alanine (B10760859) Aminotransferase Isoforms in Mammals

The two main isoforms of alanine aminotransferase found in mammals are the cytosolic Alanine Aminotransferase 1 (ALT1/GPT1) and the mitochondrial Alanine Aminotransferase 2 (ALT2/GPT2). spandidos-publications.comnih.gov Although they catalyze the same biochemical reaction, their different locations within the cell and their varying prevalence in different tissues suggest they have distinct physiological roles. spandidos-publications.comnih.gov

Cytosolic Alanine Aminotransferase 1 (ALT1/GPT1)

ALT1 is the isoform predominantly found in the cytoplasm of cells and is encoded by the GPT1 gene. genecards.orgspandidos-publications.comnih.gov It is highly expressed in the liver, kidney, and skeletal muscle. wjgnet.comamegroups.org Structurally, ALT1 is a homodimer, meaning it is composed of two identical protein subunits. genecards.org Each of these subunits requires the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) to be catalytically active. genecards.org

Kinetic Properties of Human ALT1

| Substrate | Km (mM) |

|---|---|

| L-Alanine | 70 |

| α-Ketoglutarate | 0.23 |

| L-Glutamate | 6.7 |

Source: Adapted from scientific research on recombinant human ALT isoforms. scispace.com

Mitochondrial Alanine Aminotransferase 2 (ALT2/GPT2)

Located primarily within the mitochondrial matrix, ALT2 is encoded by the GPT2 gene. spandidos-publications.comnih.govwikipedia.org This isoform is notably expressed in the heart, skeletal muscle, brain, and white adipose tissue. amegroups.orgscispace.com Like its cytosolic counterpart, ALT2 is also a PLP-dependent homodimer. maayanlab.cloud However, it displays different kinetic properties, including a generally higher affinity for its substrates compared to ALT1, which is reflected in its lower Km values. scispace.com

Kinetic Properties of Human ALT2

| Substrate | Km (mM) |

|---|---|

| L-Alanine | 15 |

| α-Ketoglutarate | 0.7 |

| L-Glutamate | 30 |

Source: Adapted from scientific research on recombinant human ALT isoforms. scispace.com

Differential Subcellular Localization and Functional Implications

The separation of ALT isoforms between the cytosol and mitochondria has significant functional consequences. spandidos-publications.comnih.gov

ALT1 (Cytosolic): Its presence in the cytoplasm, particularly in the liver, positions ALT1 as a key enzyme in gluconeogenesis—the process of generating glucose from non-carbohydrate substrates. nih.govmaayanlab.cloud It plays a vital role in the glucose-alanine cycle, where it converts alanine from muscle into pyruvate (B1213749), a precursor for glucose synthesis in the liver. maayanlab.cloud

ALT2 (Mitochondrial): The role of mitochondrial ALT2 is linked to mitochondrial metabolism. humandiseasegenes.nlpnas.org It is involved in amino acid metabolism and helps to replenish tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis. maayanlab.cloudhumandiseasegenes.nl In the brain, GPT2 is important for neurodevelopment and maintaining normal metabolite levels. pnas.org Loss-of-function mutations in GPT2 have been associated with neurological disorders characterized by impaired mitochondrial metabolism. maayanlab.cloudhumandiseasegenes.nlpnas.org

Gene Structure and Genomic Localization

The genes that code for the two ALT isoforms are found on different chromosomes and possess distinct genomic structures. spandidos-publications.comresearchgate.net

GPT1 Gene (Chromosome 8q24.3)

The gene responsible for producing ALT1 is GPT1, which is located on the long arm of chromosome 8 at position 24.3. wjgnet.comspandidos-publications.comresearchgate.netsinobiological.com The human GPT1 gene is composed of 11 exons. wjgnet.comamegroups.org

GPT2 Gene (Chromosome 16q12.1)

The GPT2 gene, which encodes the ALT2 isoform, is located on the long arm of chromosome 16 at position 12.1. spandidos-publications.comresearchgate.net This gene consists of 12 exons. amegroups.orgwikigenes.org The independent chromosomal locations of GPT1 and GPT2 allow for their differential regulation and expression in various tissues. researchgate.net

Exon-Intron Organization

The genomic architecture of genes encoding alanine aminotransferase (ALT) reveals a conserved yet varied exon-intron organization across different species. In humans, two primary isoforms, ALT1 and ALT2, are encoded by the genes GPT and GPT2, respectively. The GPT gene, which encodes the cytosolic ALT1, is approximately 3 kb long and consists of 11 exons. wjgnet.com The GPT2 gene, encoding the mitochondrial ALT2, is significantly larger, spanning about 50 kb, and is composed of 12 exons. google.com Despite the size difference, the genomic organization is highly conserved between GPT and GPT2. google.com

In the plant kingdom, the gene structure has also been elucidated. For instance, the cDNA for ALT isolated from rice (Oryza sativa) is about 1.8 kb in length, containing an open reading frame of 1449 base pairs that codes for a 483-amino acid protein. nih.gov The corresponding gene is characterized by the presence of 14 introns, with sizes ranging from 66 to 1547 base pairs, and 15 exons. nih.gov This complex structure highlights the genetic basis for the resulting protein isoform.

| Organism/Gene | Number of Exons | Number of Introns | Approximate Gene Size | Reference |

|---|---|---|---|---|

| Human (GPT/ALT1) | 11 | 10 | ~3 kb | wjgnet.com |

| Human (GPT2/ALT2) | 12 | 11 | ~50 kb | google.com |

| Rice (Oryza sativa) | 15 | 14 | Not specified | nih.gov |

Protein Architecture and Conformation

Three-Dimensional Crystal Structures (e.g., Escherichia coli, Hordeum vulgare)

The three-dimensional structures of alanine aminotransferase from various organisms have been resolved through X-ray crystallography, revealing a conserved canonical aminotransferase fold. rcsb.orgnih.gov

The crystal structure of ALT from the bacterium Escherichia coli (AlaA) has been determined to a resolution of 2.11 Å. plos.orgrcsb.org The structure shows a symmetric homodimer where each monomer consists of a large domain (residues 40–346), an N-terminal arm (residues 1–39), and a C-terminal lobe (residues 303–405). plos.org A notable feature is an active site loop that closes upon substrate binding, a characteristic previously observed mainly in plant enzymes. plos.orgresearchgate.net

In the plant kingdom, the crystal structure of ALT from barley (Hordeum vulgare) has been solved at 2.7 Å resolution. rcsb.orgresearchgate.net This was the first structure of a plant ALT and it confirmed the canonical aminotransferase fold, showing similarities to enzymes from Thermotoga maritima, Pyrococcus furiosus, and humans. rcsb.orgnih.gov The barley ALT also exists as a dimer. nih.gov

| Organism | PDB ID | Resolution (Å) | Quaternary Structure | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Escherichia coli (AlaA) | 4CVQ | 2.11 | Homodimer | Large domain, N-terminal arm, C-terminal lobe, substrate-induced active site loop closure. | plos.orgrcsb.org |

| Hordeum vulgare | 3TCM | 2.7 | Homodimer | Canonical aminotransferase fold, similar to bacterial, archaeal, and human enzymes. | rcsb.orgnih.govpdbj.org |

Homology Modeling and Structural Prediction (e.g., Soybean, Candida albicans)

For species where crystal structures are not yet available, homology modeling and structural prediction provide valuable insights into the architecture of ALT.

In soybean (Glycine max), where ALT plays a crucial role in nitrogen metabolism, a three-dimensional homology model of the protein has been constructed. swxzz.comnih.gov This model was built using the known sequence of soybean glutamic-alanine aminotransferase and has been used to study the protein's stability and potential for modification, such as the addition of histidine tags for purification. swxzz.com The analysis of the soybean ALT multigene family revealed four genes, which can be divided into two subfamilies. scispace.com

In the pathogenic yeast Candida albicans, a putative alanine transaminase, caALT1, has been identified and is predicted to be associated with mitochondrial function based on its homology to Saccharomyces cerevisiae sceALT1. biorxiv.org Deletion of the caALT1 gene has been shown to impair virulence, highlighting the enzyme's importance. biorxiv.org Structural predictions based on homology are crucial for understanding its function and potential as a drug target. biorxiv.org The C. albicans genome also contains putative orthologs for mitochondrial (AAT1) and cytosolic (AAT21) aspartate aminotransferases, which share structural and functional similarities with ALT. mdpi.com

Active Site Composition and Catalytic Residues

The active site of alanine aminotransferase is highly conserved across different phylogenetic origins, containing a specific set of residues essential for binding the cofactor and substrates, and for catalysis. plos.orgnih.gov The active site is a composite structure, with residues from both subunits of the dimer contributing to its formation. frontiersin.org

In E. coli AlaA, the active site is located in a narrow channel and contains a collection of highly conserved amino acid residues. plos.orgresearchgate.net Key residues are involved in binding the pyridoxal 5'-phosphate (PLP) cofactor and the substrates, alanine and 2-oxoglutarate. nih.gov The structure of AlaA complexed with an acetate (B1210297) molecule, a substrate mimic, reveals a bacterial active site poised for catalysis. researchgate.netnih.gov The catalytic lysine (B10760008) residue (Lys240 in AlaA) forms a Schiff base with the PLP cofactor. plos.org Other important residues, such as Tyr15, Arg18, and Tyr129, are positioned to stabilize the substrate's carboxylate group. plos.org

Comparison of active sites from E. coli (AlaA), Pyrococcus furiosus (PfAlaAT), human (ALT2), and Hordeum vulgare (HvAlaAT) shows a conserved repertoire of catalytic residues. researchgate.netresearchgate.net For example, residues that bind the substrate are structurally conserved, although minor differences exist, such as a glycine (B1666218) residue in bacterial enzymes that is substituted in human ALT2. plos.orgresearchgate.net This high degree of conservation underscores a universal reaction mechanism for alanine aminotransferases. plos.org

Dimerization and Quaternary Structural Dynamics

Alanine aminotransferases typically function as homodimers, and this quaternary structure is crucial for their stability and catalytic activity. nih.govplos.orgfrontiersin.org The interface between the two monomers is extensive and involves numerous interactions. researchgate.net

In E. coli AlaA, the two identical subunits form a symmetric α2 homodimer. plos.org The interface is significant, featuring an interaction where the N-terminal arm of one subunit interacts with a helix (H4) from the other subunit. researchgate.net Similarly, barley ALT is a dimeric enzyme. nih.gov The dimerization interface in various ALTs can span areas from 2281 to 3514 Ų and is stabilized by a large number of polar interactions, including 31 to 44 hydrogen bonds and up to five salt bridges. researchgate.net

Studies on human alanine:glyoxylate aminotransferase (AGT), a related enzyme, have shown that dimerization is critical for proper protein folding and stability. nih.gov Monomeric variants of AGT exhibit reduced intracellular stability and an increased tendency to aggregate. nih.gov The coenzyme PLP can act as a chaperone, promoting dimerization and stabilizing the dimeric structure. nih.gov The quaternary structure of some ALTs, like YfdZ from E. coli, is maintained by intermolecular disulfide bonds, and the presence of reducing agents can positively affect its activity without altering the dimeric state. uniroma1.it

Pyridoxal 5'-Phosphate (PLP) Cofactor Binding and Interactions

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for all alanine aminotransferases. wikipedia.org It is covalently bound to a conserved lysine residue in the active site through a Schiff base linkage, forming what is known as an internal aldimine. wikipedia.orgosti.gov

The PLP cofactor is anchored in the active site through a network of interactions. In E. coli AlaA, the PLP is held in place by polar interactions with several residues. researchgate.net The phosphate (B84403) group of PLP is a key binding determinant, interacting with backbone atoms of specific residues. nih.gov The pyridine (B92270) ring of the PLP is also involved in crucial interactions. For instance, in some PLP-dependent enzymes, an arginine or glutamic acid residue forms a hydrogen bond with the pyridine nitrogen atom, influencing the cofactor's electronic properties. frontiersin.org

Upon substrate binding, the amino group of the substrate displaces the active site lysine to form a new Schiff base with PLP, called the external aldimine. wikipedia.org This process, known as transaldimination, is the first step in the catalytic cycle. wikipedia.org The PLP molecule then acts as an electrophilic catalyst, or an "electron sink," stabilizing the carbanionic intermediates that form during the transfer of the amino group. wikipedia.orgosti.gov The interactions within the active site, including those with the PLP cofactor, are highly conserved, ensuring the precise chemistry of the transamination reaction. plos.orgresearchgate.net

Enzymatic Catalysis and Reaction Mechanism

Reversible Transamination Reaction Mechanism

The core function of ALT is to catalyze a reversible transamination reaction. youtube.comwikipedia.org This process involves the transfer of an α-amino group from an amino acid to an α-keto acid. youtube.comwikipedia.org The reaction is readily reversible, with the direction determined by the relative concentrations of the reactants and products. wikipedia.org

ALT specifically catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orgeclinpath.comelisakits.co.uk The products of this reaction are pyruvate (B1213749) and L-glutamate. wikipedia.orgeclinpath.comelisakits.co.uk This reaction is a key part of the glucose-alanine cycle, which allows for the transport of nitrogen from muscle to the liver. wikipedia.org

This reaction plays a crucial role in both the synthesis and degradation of amino acids, thereby maintaining the body's nitrogen balance. youtube.com

The catalytic activity of alanine (B10760859) aminotransferase is critically dependent on the presence of a coenzyme, pyridoxal (B1214274) 5'-phosphate (PLP), which is the active form of vitamin B6. wikipedia.orgcap.orgallenpress.com PLP is tightly bound to the enzyme's active site and acts as a prosthetic group. nih.gov Its function is to act as an intermediate carrier of the amino group being transferred. wikipedia.orgwikipedia.org

The mechanism involves the aldehyde group of PLP forming a Schiff base (internal aldimine) with a specific lysine (B10760008) residue in the enzyme's active site. youtube.com When the substrate (L-alanine) binds, it displaces the lysine and forms a new Schiff base with PLP (external aldimine). The PLP then facilitates the removal of the amino group from alanine, converting it to pyruvate and itself being converted to pyridoxamine (B1203002) 5'-phosphate (PMP). wikipedia.orgwikipedia.orgyoutube.com The PMP intermediate then transfers the amino group to the second substrate, α-ketoglutarate, to form glutamate (B1630785), regenerating the original PLP-enzyme complex. wikipedia.orgnih.gov The presence of PLP is so essential that its deficiency can lead to reduced ALT activity. nih.govelsevierpure.com

Substrate Specificity and Binding

Alanine aminotransferase exhibits a high degree of specificity for its substrates, particularly L-alanine and L-glutamate. researcher.life While it can act on other amino acids to a much lesser extent, its primary activity is centered on the interconversion of alanine and glutamate. researcher.lifenih.gov Studies on pig heart ALT have shown that the enzyme's active site is structured to optimally bind these substrates. researcher.life Competitive inhibition studies suggest that the side chains of amino acid analogues can affect the maximum reaction velocity more than the Michaelis constant, indicating the importance of the side chain in the catalytic step. researcher.life The enzyme's active site includes a binding pocket that accommodates the γ-carboxyl group of glutamate. researcher.life

Enzyme Kinetics and Catalytic Efficiency (kcat, Km)

The efficiency of an enzyme is often described by its kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. youtube.com kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate. youtube.com

The ratio of kcat/Km is referred to as the catalytic efficiency or specificity constant, which provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations. nih.govbiorxiv.org For the reaction with its physiological substrates, L-alanine and α-ketoglutarate, human cytosolic ALT (GPT) has a reported kcat/Km of approximately 0.7 x 10⁵ M⁻¹ s⁻¹. researchgate.net

| Kinetic Parameter | Substrate | Value |

|---|---|---|

| kcat/Km | L-Alanine & α-KG | 0.7 x 10⁵ M⁻¹ s⁻¹ researchgate.net |

Half-Reactions and Intermediate Formation

First Half-Reaction: In the first step, the amino group from L-alanine is transferred to the enzyme-bound PLP. nih.gov This converts L-alanine into pyruvate and the PLP coenzyme into its aminated form, pyridoxamine 5'-phosphate (PMP). wikipedia.orgwikipedia.org The pyruvate is then released from the active site.

L-alanine + Enzyme-PLP ⇌ Pyruvate + Enzyme-PMP

Second Half-Reaction: In the second step, the α-keto acid substrate, α-ketoglutarate, binds to the active site. nih.gov The amino group from the PMP intermediate is then transferred to α-ketoglutarate, forming L-glutamate and regenerating the original PLP-enzyme complex. wikipedia.orgnih.gov

α-ketoglutarate + Enzyme-PMP ⇌ L-glutamate + Enzyme-PLP

The formation of the pyridoxamine 5'-phosphate (PMP) is a key intermediate step that allows the enzyme to act as a temporary storage and transfer agent for the amino group. wikipedia.orgyoutube.com

Genetic Regulation and Expression Profiles

Heritability of Alanine (B10760859) Aminotransferase Levels in Populations

The levels of circulating alanine aminotransferase (ALT) are recognized as a heritable trait, with genetic factors playing a substantial role in the variation observed among individuals. wjgnet.comnih.gov Twin studies, a powerful tool in genetic epidemiology, have been employed across different populations to dissect the relative contributions of genetic and environmental factors to ALT level variability. cambridge.orgcambridge.org These studies consistently demonstrate moderate-to-high heritability for ALT. nih.gov

A significant portion of the genetic influence on ALT levels can be attributed to additive genetic effects, where the cumulative effect of individual genes contributes to the phenotype. cambridge.org Studies have shown that these additive effects account for a substantial percentage of the variation in ALT levels. wjgnet.com For instance, research involving adult twins in the UK indicated that additive genetic factors were responsible for 32% of the total variation in ALT levels. cambridge.org Another study reported that additive genetic effects accounted for 48% of the variation in ALT. wjgnet.com

A comprehensive twin study in a Chinese population provided strong evidence for the genetic influence on ALT levels, estimating the heritability at 65% after adjusting for covariates like age, gender, BMI, and alcohol consumption. cambridge.orgcambridge.org The analysis from this study, which involved 369 pairs of twins, concluded that the genetic influence was due to additive genetic effects. nih.govcambridge.org Similarly, a study in a Dutch population found that for both sexes, the heritability of ALT was due to additive effects, accounting for 40% in males and 22% in females. nih.gov In contrast, some studies, such as those in Finnish and Danish populations, found heritability estimates of 55% and 33% respectively, with genetic effects being attributed to dominance. cambridge.org

The following table summarizes findings on the heritability of ALT levels from various twin studies:

| Population | Heritability Estimate (%) | Genetic Model Component | Reference |

| Chinese | 65% | Additive Genetics (AE model) | cambridge.org, cambridge.org |

| UK | 32% | Additive Genetics (ACE model) | cambridge.org |

| Australian | 48% | Additive Genetics (AE model) | cambridge.org |

| Finnish | 55% | Dominance Genetics | cambridge.org |

| Danish | 33% | Dominance Genetics | cambridge.org |

| Dutch (Males) | 40% | Additive Genetics | nih.gov |

| Dutch (Females) | 22% | Additive Genetics | nih.gov |

This table presents data from various twin studies investigating the heritability of Alanine Aminotransferase (ALT) levels. The "Heritability Estimate" indicates the proportion of variance in ALT levels attributed to genetic factors. The "Genetic Model Component" specifies the nature of the genetic influence as determined by the study's model (e.g., Additive, Dominance).

While genetics play a major role, environmental factors also contribute significantly to the inter-individual variation in serum ALT levels. cambridge.org Twin studies have helped to quantify these influences, often distinguishing between shared environmental factors (common to a family) and unique environmental factors (specific to an individual).

A study on Chinese twins revealed that approximately 35% of the variation in serum ALT levels could be attributed to unique environmental factors or residuals. cambridge.orgcambridge.org Notably, this study found that shared environmental influences were not significant, suggesting that individual-specific factors are more critical in modulating ALT levels than a shared family environment. nih.govcambridge.org

Several specific environmental and lifestyle factors have been identified as being associated with ALT levels. These include:

Metabolic Factors: Obesity, body mass index (BMI), waist circumference, and hip circumference are linked to ALT levels. cambridge.orgcambridge.org

Lifestyle Choices: Alcohol consumption and smoking have been shown to be related to serum ALT. cambridge.orgcambridge.org

Physical Activity: The level of physical activity can influence ALT concentrations. cambridge.org

Diet: Diets high in fats and carbohydrates are associated with non-alcoholic fatty liver disease, which can affect ALT levels. anadolumedicalcenter.com Conversely, consumption of coffee may have a protective effect. anadolumedicalcenter.com

Chemical Exposure: Exposure to environmental substances such as lead, perfluorooctanesulfonate, and plasma mercury has been associated with changes in ALT levels. cambridge.orgaoemj.org

Transcriptional Regulation of GPT1 and GPT2 Gene Expression

The expression of the two key alanine aminotransferase isoenzymes, ALT1 and ALT2, is encoded by the GPT1 and GPT2 genes, respectively. researchgate.net The regulation of these genes at the transcriptional level is complex, involving distinct promoters and transcription factors that respond to various metabolic signals and stressors.

The promoters of GPT1 and GPT2 contain specific regulatory elements that bind transcription factors to control gene expression. Analysis of the proximal promoter of the human ALT1 gene has identified at least one functional Peroxisome Proliferator Response Element (PPRE). nih.govresearchgate.net This element is crucial for the regulation of ALT1 by PPARα agonists. nih.gov Other transcription factor binding sites identified in the GPT gene promoter include those for COUP, E47, Nkx2-5, p53, and Sp1. genecards.org

The GPT2 gene promoter also contains distinct regulatory elements. In glioblastoma cells, a conserved Hypoxia Response Element (HRE) has been identified in the 5' untranslated region of the human GPT2 gene. mdpi.com This HRE is directly bound by Hypoxia-Inducible Factor 2 (HIF-2), leading to the transcriptional activation of GPT2 under hypoxic conditions. mdpi.com Furthermore, analysis of the human ALT2 promoter has identified sites that are responsive to Activating Transcription Factor 4 (ATF4), linking its expression to metabolic stress. nih.gov

Activating Transcription Factor 4 (ATF4) has been identified as a key factor in the transcriptional regulation of ALT2 expression, particularly in response to metabolic stress. nih.govresearchgate.net Studies have shown that metabolic stressors which induce the unfolded protein response or amino acid deprivation, such as tunicamycin (B1663573) and histidinol, lead to an increase in ATF4 levels and a subsequent up-regulation of ALT2 mRNA in human liver cancer cell lines. nih.gov

The mechanism involves ATF4 directly mediating this up-regulation. nih.gov Research using 5'-deletion analysis of the ALT2 promoter and site-directed mutagenesis confirmed ATF4's role in its transcriptional control. nih.gov Furthermore, knocking down ATF4 using gene silencing techniques not only decreases basal ALT2 mRNA levels but also prevents the induction of ALT2 expression by metabolic stressors. nih.gov This positions ALT2 as an enzyme involved in the cellular adaptation to stress, with its expression being modulated by the ATF4-mediated stress response pathway. nih.govnih.gov

The expression of the cytosolic isoenzyme ALT1, encoded by the GPT1 gene, is directly regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govexcli.de This regulation was investigated following observations of elevated serum ALT levels in individuals treated with PPARα agonists like fenofibrate (B1672516) and AZD4619. nih.govpatsnap.com

In human hepatocytes, treatment with fenofibric acid resulted in increased expression of both ALT1 protein and mRNA. nih.gov This effect is mediated through a direct transcriptional mechanism. nih.govresearchgate.net The promoter of the ALT1 gene contains a PPAR response element (PPRE) located at -574 bp from the transcriptional start site. nih.gov The binding of PPARα to this PPRE was confirmed, demonstrating that PPARα agonists directly activate the transcription of the ALT1 gene. nih.govresearchgate.net In contrast, these agonists were found to have no effect on the promoter of the ALT2 gene, highlighting the specificity of this regulatory pathway to ALT1. nih.govresearchgate.net This direct transcriptional control by PPARα provides a molecular mechanism for the observed increase in ALT activity following treatment with certain lipid-lowering drugs. nih.gov

Post-Transcriptional and Post-Translational Control Mechanisms

The regulation of alanine aminotransferase (ALT) extends beyond gene transcription, involving a complex interplay of post-transcriptional and post-translational modifications. These mechanisms fine-tune the enzyme's expression, location, and activity, ensuring it meets the specific metabolic needs of the cell.

Alternative polyadenylation (APA) is a post-transcriptional mechanism that generates multiple mRNA transcripts from a single gene, differing in the length of their 3'-untranslated regions (3'UTRs). embopress.org Over half of human genes utilize multiple polyadenylation sites to produce these distinct mRNA isoforms. embopress.org The choice of polyadenylation site is a regulated process, influenced by the cell's state, such as proliferation or differentiation. embopress.org Generally, when genes are highly expressed, there is a tendency to use promoter-proximal polyA sites, resulting in shorter 3'UTRs. embopress.org Conversely, lowly expressed genes tend to favor distal polyA sites, producing longer 3'UTRs. embopress.org

These variations in 3'UTR length are significant because these regions contain regulatory elements, such as microRNA binding sites, that can influence mRNA stability, translation efficiency, and subcellular localization. While specific studies on alternative polyadenylation of the primary human ALT genes are not extensively detailed in the provided context, the general principle suggests that this mechanism could play a role in regulating the levels of ALT protein. For instance, in the kuruma shrimp (Penaeus japonicus), the expression of the alanine aminotransferase gene is modulated in response to different salinities, a process where APA could be involved. embopress.org In humans, the gene for aspartate aminotransferase, a related enzyme, is known to generate different mRNAs through alternative polyadenylation site selection. wikidoc.org This highlights a potential mechanism for the fine-tuning of aminotransferase expression.

Alanine aminotransferases are not uniformly distributed within the cell; their specific location is critical to their metabolic function. The differential distribution is primarily achieved through distinct isoenzymes targeted to different organelles, mainly the cytosol and mitochondria, and in some cases, peroxisomes. nih.govnih.govbiologists.com

Cytosolic and Mitochondrial Isoforms: In many organisms, including mammals, there are at least two major ALT isoforms: ALT1 and ALT2, encoded by separate genes (GPT and GPT2, respectively). nih.govwjgnet.com Studies in rats have clearly demonstrated that ALT1 is a cytoplasmic protein, while ALT2 is localized to the mitochondria. nih.gov This is supported by bioinformatic predictions, as the ALT2 protein contains an N-terminal leader sequence of 28 amino acids that acts as a mitochondrial targeting signal. nih.gov This dual localization allows for distinct metabolic roles; for example, cytosolic ALT (c-ALT) in muscle tissue is primarily involved in alanine biosynthesis, whereas mitochondrial ALT (m-ALT) in the liver is involved in alanine catabolism for gluconeogenesis. plos.org

Peroxisomal Localization: A specific type of alanine aminotransferase, alanine:glyoxylate aminotransferase (AGT1), exhibits species-dependent localization. biologists.com In the livers of humans, macaques, and rabbits, AGT1 is exclusively found in peroxisomes. biologists.com However, in carnivores like cats and dogs, it is primarily mitochondrial. biologists.comucl.ac.uk Some species, including the marmoset, show a dual localization with AGT1 present in both mitochondria (59%) and peroxisomes (41%). biologists.com This compartmentalization is crucial for its role in detoxifying glyoxylate, preventing the formation of oxalate. oup.com The targeting to either organelle is determined by the presence and functionality of an N-terminal mitochondrial targeting sequence and a C-terminal peroxisomal targeting sequence. ucl.ac.uk

Localization in Other Organisms: The pattern of dual mitochondrial and cytosolic localization is also observed in other organisms. In the parasite Trypanosoma cruzi, both a cytosolic and a mitochondrial form of ALT have been identified, which are believed to participate in two distinct pathways for L-alanine production. nih.govoup.com Similarly, the gilthead sea bream (Sparus aurata) possesses at least three ALT isozymes, with over 85% of the total activity being cytosolic and about 14% mitochondrial. ub.edu

Table 1: Subcellular Localization of Alanine Aminotransferase Isoforms in Various Species

| Species | Isoform/Type | Subcellular Location(s) | Reference(s) |

|---|---|---|---|

| Human | ALT1 (GPT) | Cytosol | wjgnet.comresearchgate.net |

| ALT2 (GPT2) | Mitochondria | nih.govnih.gov | |

| AGT1 | Peroxisomes (typically) | biologists.com | |

| Rat | ALT1 | Cytosol | nih.gov |

| ALT2 | Mitochondria | nih.gov | |

| AGT1 | Mitochondria and Peroxisomes | biologists.com | |

| Cat | AGT1 | Mitochondria (91-92%), Peroxisomes (8-9%) | biologists.com |

| Rabbit | AGT1 | Peroxisomes | biologists.com |

| Marmoset | AGT1 | Mitochondria (59%), Peroxisomes (41%) | biologists.com |

| Sparus aurata (fish) | cALT1, cALT2 | Cytosol | ub.edunih.gov |

| mALT | Mitochondria | ub.edu | |

| Trypanosoma cruzi | ALAT | Cytosol and Mitochondria | nih.govoup.com |

| Medicago truncatula (plant) | c-AlaAT | Cytosol | nih.gov |

The functional integrity of alanine aminotransferase depends on its correct three-dimensional structure, which is influenced by its quaternary structure, protein folding dynamics, and interaction with its cofactor.

Dimeric Structure and Stability: ALT is a homodimer, meaning it is composed of two identical subunits. ub.edu This dimeric structure is crucial for its proper folding and stability. mdpi.com Studies on human alanine:glyoxylate aminotransferase (AGT) have shown that preventing dimerization significantly reduces the enzyme's intracellular stability and increases its tendency to aggregate and be degraded. mdpi.com While dimerization is essential for stability, it appears to be dispensable for the actual import of the protein into peroxisomes, suggesting that monomers can be targeted but are prone to misfolding in the cytosol if they fail to dimerize. mdpi.com

Role of the PLP Cofactor: Each ALT subunit binds one molecule of the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is essential for catalytic activity. ub.edunih.gov Beyond its catalytic role, PLP acts as a chemical chaperone, significantly stabilizing the enzyme's structure. mdpi.comnih.gov The binding of PLP can increase the denaturation free energy barrier by approximately 7 kcal/mol, making the holoenzyme (enzyme with cofactor) much more kinetically stable than the apoenzyme (enzyme without cofactor). nih.gov This stabilizing effect is confirmed by thermal denaturation experiments, where the apoenzyme consistently shows a reduced melting temperature compared to the PLP-bound holoenzyme. mdpi.com

Factors Affecting Stability: The stability of ALT can be influenced by various factors. For alanine aminotransferase from Candida maltosa, the enzyme is most stable in a slightly alkaline pH range (8.5-9.5) and is quite unstable at acidic pH below 6.5. tandfonline.com Temperature also affects stability; the Candida enzyme is relatively heat-sensitive. tandfonline.com Mutations can severely impact stability and folding. Many mutations causing primary hyperoxaluria type I (a disease caused by AGT deficiency) lead to misfolding, aggregation, and enhanced degradation by proteases. nih.govcsic.es

Table 2: Factors Influencing the Stability of Alanine:Glyoxylate Aminotransferase (AGT)

| Factor | Effect on Stability | Mechanism | Reference(s) |

|---|---|---|---|

| Dimerization | Increases stability | Prevents aggregation and degradation of monomers in the cytosol. | mdpi.com |

| PLP Cofactor Binding | Greatly increases stability | Acts as a chemical chaperone, increasing the kinetic barrier to denaturation. | mdpi.comnih.gov |

| Monomerization | Decreases stability | Monomers are prone to misfolding and have a higher propensity for aggregation/degradation. | mdpi.com |

| pH | Dependent on pH | Enzyme from Candida maltosa is more stable at alkaline pH (8.5-9.5) and unstable at acidic pH (<6.5). | tandfonline.com |

| Temperature | Decreases stability at high temps | The holoenzyme has a higher melting temperature (Tm) than the apoenzyme. | mdpi.comtandfonline.com |

| Missense Mutations | Often decreases stability | Can enhance conformational fluctuations, increase protease sensitivity, and promote aggregation. | nih.govcsic.es |

Comparative Genomics and Evolutionary Studies of Alanine Aminotransferases

The study of alanine aminotransferase genes across different species reveals a complex evolutionary history shaped by gene duplication, functional divergence, and adaptation to different metabolic needs and diets.

Two Distinct Human Genes: In humans, two different genes encode for ALT isoforms. The gene GPT (glutamic-pyruvic transaminase 1) is located on chromosome 8 and encodes the primarily cytosolic ALT1. wjgnet.com A second gene, GPT2, is located on chromosome 16 and encodes the mitochondrial ALT2. wjgnet.comresearchgate.net The protein products, ALT1 and ALT2, share approximately 69% identity at the amino acid level. researchgate.net The existence of these two genes on different chromosomes points to an ancient gene duplication event followed by divergence in both sequence and regulatory control.

Evolution from Whole-Genome Duplication: Phylogenetic studies in yeasts provide strong evidence for the origin of ALT isoforms. In Saccharomyces cerevisiae, the two paralogous genes, ALT1 and ALT2, arose from a whole-genome duplication (WGD) event. plos.org Following the duplication, the two genes diverged significantly. ALT1 retained the primary alanine aminotransferase activity and is involved in alanine catabolism. plos.org In contrast, the protein encoded by ALT2 is catalytically inert for the canonical ALT reaction, and its expression is repressed by alanine, suggesting it may have evolved a new, as-yet-unidentified function. plos.org

Adaptive Evolution of Subcellular Targeting: The subcellular localization of alanine:glyoxylate aminotransferase (AGT) shows a remarkable correlation with diet, suggesting adaptive evolution. ucl.ac.uk In mammals, AGT tends to be mitochondrial in carnivores, peroxisomal in herbivores, and shows dual localization in omnivores. ucl.ac.uk This evolutionary pattern is driven by the differential use of two alternative transcription and translation start sites, which either include or exclude an N-terminal mitochondrial targeting sequence. ucl.ac.uk A similar adaptive trend is observed in birds, where the efficiency of AGT mitochondrial targeting is positively correlated with the proportion of animal tissue in their diet. oup.comnih.gov Carnivorous and insectivorous birds tend to have high mitochondrial targeting efficiency, whereas it is greatly reduced in granivorous birds, supported by evidence of positive selection on the mitochondrial targeting sequences. oup.comnih.gov

Genomic Diversity in Other Species: Comparative genomics continues to reveal diversity in ALT genes across the tree of life. In the fish Silurus lanzhouensis, which has a carnivorous diet, amino acid metabolism-related pathways are enriched, and the species exhibits higher serum ALT activity compared to related omnivorous fish. mdpi.com In the model legume Medicago truncatula, a multigene family of four AlaATs exists, including mitochondrial and cytosolic isoforms that are differentially expressed in various tissues and under different environmental conditions like hypoxia. nih.gov This diversity underscores the fundamental role of ALT in linking carbon and nitrogen metabolism and its adaptation to the specific physiological context of each organism. plos.orgpnas.org

Table 3: Genomic Details of Human Alanine Aminotransferase Genes

| Gene Name | Protein Product | Chromosomal Location | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| GPT | ALT1 | 8q24.3 | Encodes the primary cytosolic isoform. | wjgnet.com |

Physiological and Metabolic Functions

Integration into Carbon and Nitrogen Metabolic Pathways

The reaction catalyzed by ALT is central to the movement of nitrogen from peripheral tissues, like muscle, to the liver. ontosight.ai In muscle, amino acid breakdown generates nitrogen, which is transferred to pyruvate (B1213749) to form alanine (B10760859), a non-toxic carrier of both carbon and nitrogen. wikipedia.org This alanine is then released into the bloodstream and transported to the liver. creative-proteomics.com

Role in Glucose-Alanine Cycle

The glucose-alanine cycle, also known as the Cahill cycle, is a vital metabolic pathway that facilitates the transport of nitrogen from muscle to the liver, and the recycling of glucose back to the muscle. wikipedia.orgresearchgate.net ALT is a central enzyme in this cycle. creative-proteomics.com

During periods of fasting or prolonged exercise, muscle proteins are broken down into amino acids. nih.gov The nitrogen from these amino acids is transferred to pyruvate, a product of glycolysis, to form alanine in a reaction catalyzed by ALT. wikipedia.org Alanine then travels through the bloodstream to the liver. researchgate.net

In the liver, ALT catalyzes the reverse reaction, converting alanine back into pyruvate and transferring the amino group to α-ketoglutarate to form glutamate (B1630785). wikipedia.orgresearchgate.net The pyruvate is then used as a substrate for gluconeogenesis, the process of generating new glucose. wikipedia.orgcreative-proteomics.com This newly synthesized glucose is released into the blood and can be taken up by the muscles to be used for energy. researchgate.net The amino group from alanine, now in the form of glutamate, enters the urea (B33335) cycle for excretion. wikipedia.org This cycle is crucial for maintaining blood glucose levels during fasting and for safely removing ammonia (B1221849) from muscles. creative-proteomics.comquora.com

Contributions to Intermediary Metabolism of Amino Acids and Glucose

Alanine aminotransferase is a key player in the intermediary metabolism that connects amino acids and glucose. nih.gov Its primary function is to catalyze the reversible transamination between alanine and α-ketoglutarate to produce pyruvate and glutamate. nih.gov This reaction provides a direct link between the metabolism of alanine, a major non-essential amino acid, and pyruvate, the end product of glycolysis. creative-proteomics.com

This interconversion is vital for metabolic flexibility. creative-proteomics.com When glucose is abundant, pyruvate can be converted to alanine, storing carbon and nitrogen. Conversely, during periods of fasting or high energy demand, alanine derived from muscle protein breakdown can be converted back to pyruvate in the liver. nih.govcreative-proteomics.com This pyruvate serves as a primary precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, thereby helping to maintain blood glucose homeostasis. nih.govcreative-proteomics.com Alanine is one of the most important gluconeogenic amino acids. creative-proteomics.com

The metabolism of nearly all amino acids involves transamination reactions that produce glutamate, highlighting the central role of enzymes like ALT in integrating amino acid metabolism with other major metabolic pathways such as the citrate (B86180) and urea cycles. nih.gov

Adaptive Responses to Metabolic Stress

Alanine aminotransferase demonstrates adaptive responses to various metabolic stresses, including fasting, prolonged exercise, and hypoxia. nih.govmdpi.com During these conditions, the body's energy requirements shift, and ALT plays a role in the metabolic adjustments. For instance, during fasting, when glucose levels are low, the breakdown of muscle protein provides amino acids, particularly alanine. nih.gov The subsequent transport of alanine to the liver and its conversion to pyruvate by ALT is a critical step for gluconeogenesis to maintain blood glucose levels. nih.gov

Increased ALT activity can be seen as an adaptive response to meet heightened metabolic demands in the liver. wjgnet.com For example, conditions that promote gluconeogenesis, such as diabetes, are associated with elevated levels of both cytosolic ALT1 and mitochondrial ALT2 isoenzymes. nih.gov This suggests that an increase in ALT enzymatic activity is part of an adaptive response to the liver's metabolic needs. wjgnet.com Furthermore, exposure to certain substances can induce ALT expression as a protective or adaptive mechanism against cellular stress and damage. scbt.com

Alanine Aminotransferase in Non-Mammalian Organisms

Alanine aminotransferase is a ubiquitous enzyme found across various phyla, including fungi, algae, and higher plants, where it exists in multiple isoforms. cabidigitallibrary.org The presence of different forms of ALT in various cellular and subcellular locations points to its involvement in a wide range of metabolic processes beyond what is seen in mammals. cabidigitallibrary.org In carnivorous fish, for example, amino acids are a more significant energy source than carbohydrates, and ALT plays a crucial role in converting alanine into a precursor for gluconeogenesis. cambridge.org Studies on the fish Sparus aurata have shown that inhibiting ALT activity can influence the intermediary metabolism of carbohydrates and amino acids. cambridge.orgresearchgate.net In the yeast Saccharomyces cerevisiae, ALT isozymes are central to both the synthesis and breakdown of alanine, linking nitrogen and carbon metabolic networks. plos.org

In plants, alanine aminotransferase (AlaAT) is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a critical role in both the synthesis and degradation of alanine, serving as a key link between carbon and nitrogen metabolism. cabidigitallibrary.org Plant AlaATs are involved in diverse physiological processes, including C4 photosynthesis, nitrogen use efficiency, and responses to abiotic stresses like drought and salinity. cabidigitallibrary.orgnih.gov The enzyme is found in various tissues and cellular compartments, including the cytosol, mitochondria, and peroxisomes, indicating its multifaceted roles. cabidigitallibrary.orgnih.gov Overexpression of AlaAT in crops like rice, wheat, and barley has been shown to improve nitrogen use efficiency, leading to increased biomass and seed production. nih.gov This is thought to be due to enhanced metabolic turnover in pathways like glycolysis and the TCA cycle, providing more energy for nitrogen assimilation. nih.gov

Plant AlaAT plays a significant role in tolerance to hypoxia (low-oxygen stress). researchgate.net Under hypoxic conditions, such as those caused by waterlogging, the expression of AlaAT genes is induced. drugbank.comoup.com This leads to the accumulation of alanine. cabidigitallibrary.org While alanine itself may not have a direct protective role, its synthesis serves to conserve carbon and nitrogen by diverting pyruvate away from ethanol (B145695) fermentation, which is a wasteful process as ethanol is a dead-end product. mdpi.com

During hypoxia, the synthesis of alanine from pyruvate helps to regenerate NAD+ and produce 2-oxoglutarate, which can enter the TCA cycle to generate some ATP. mdpi.com Upon return to normal oxygen levels (reoxygenation), the stored alanine is broken down by the reverse action of AlaAT to produce pyruvate. mdpi.comdrugbank.com This pyruvate can then be efficiently funneled into the TCA cycle for energy production, facilitating a rapid recovery from the stress. mdpi.comdrugbank.com Research in Arabidopsis thaliana and Medicago truncatula has shown that AlaAT is crucial for the efficient breakdown of alanine after a period of hypoxia, highlighting its role in the plant's adaptive strategy to low-oxygen environments. cabidigitallibrary.orgdrugbank.com This metabolic flexibility allows the plant to store valuable resources during stress and quickly mobilize them for recovery. mdpi.com

Interactive Data Table: Key Roles of Alanine Aminotransferase

| Metabolic Process | Organism/Tissue | Function of ALT/AlaAT | Key Products | Significance |

| Glucose-Alanine Cycle | Mammals (Muscle & Liver) | Catalyzes interconversion of alanine and pyruvate. wikipedia.org | Pyruvate, Glutamate (in liver); Alanine (in muscle) | Nitrogen transport from muscle to liver; Gluconeogenesis substrate production. wikipedia.orgcreative-proteomics.com |

| Carbon/Nitrogen Metabolism | Mammals, Plants | Links amino acid pool with carbohydrate metabolism. cabidigitallibrary.orgcreative-proteomics.com | Pyruvate, Glutamate | Maintains metabolic homeostasis and nitrogen balance. creative-proteomics.com |

| Metabolic Stress Response | Mammals | Upregulated during fasting/diabetes to support gluconeogenesis. nih.gov | Pyruvate | Adaptive response to maintain blood glucose levels. nih.govwjgnet.com |

| Hypoxia Tolerance | Plants | Synthesizes alanine to store carbon and nitrogen. mdpi.com | Alanine | Conserves resources during stress for rapid recovery. mdpi.comdrugbank.com |

| Nitrogen Use Efficiency | Plants (Crops) | Overexpression enhances nitrogen assimilation. nih.gov | Increased biomass, Seed yield | Potential for developing more sustainable agriculture. nih.gov |

Plant Alanine Aminotransferases (AlaAT)

Contribution to Nitrogen Use Efficiency (NUE)

Alanine aminotransferase (AlaAT) plays a significant role in enhancing Nitrogen Use Efficiency (NUE) in plants, a critical factor for sustainable agriculture as nitrogen is often a limiting nutrient for crop productivity. frontiersin.orgnih.gov Research has demonstrated that genetically modifying crop plants to overexpress AlaAT can lead to improved growth and yield, particularly under nitrogen-limiting conditions. cdnsciencepub.comresearchgate.net

Studies involving the overexpression of a barley AlaAT gene (HvAlaAT) in crops like canola, rice, wheat, and barley have shown promising results. frontiersin.orgcdnsciencepub.com In canola, transgenic plants with root-specific overexpression of HvAlaAT exhibited increased biomass and seed yield under low-nitrogen conditions in both laboratory and field settings. cdnsciencepub.comresearchgate.net These changes resulted in a remarkable 40% decrease in the amount of nitrogen fertilizer needed to achieve yields equivalent to their non-modified counterparts. cdnsciencepub.com

The mechanism for this improved NUE is multifaceted. While the transgenic plants show little change in the uptake rates of nitrate (B79036) and ammonium, they exhibit enhanced nitrogen assimilation. frontiersin.orgnih.gov Transcriptomic data from rice lines overexpressing HvAlaAT revealed an upregulation of genes involved in glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This suggests that increased AlaAT activity boosts these metabolic pathways, leading to higher energy production that drives more efficient nitrogen assimilation and, consequently, greater biomass. frontiersin.orgnih.gov The enzyme catalyzes the reversible reaction between pyruvate and glutamate to form alanine and α-ketoglutarate, linking carbon and nitrogen metabolism. frontiersin.orgjst.go.jp

Table 1: Research Findings on AlaAT Overexpression and Nitrogen Use Efficiency

| Crop | Gene Source | Promoter | Key Findings | Reference(s) |

|---|---|---|---|---|

| Canola | Barley (HvAlaAT) | Root-specific (btg26) | Increased biomass and seed yield under low N; 40% less fertilizer required for equivalent yield. | cdnsciencepub.comresearchgate.net |

| Rice | Barley (HvAlaAT) | Stress-inducible (OsAnt1) | Increased above-ground biomass; upregulation of glycolysis and TCA cycle genes. | frontiersin.orgnih.gov |

| Rice | Barley (AlaAT) | Tissue-specific (OsAnt1) | Significantly increased biomass and grain yield under N-sufficient conditions. | nih.gov |

| Wheat, Barley | Barley (HvAlaAT) | Stress-inducible (OsAnt1) | Increased seed production under controlled environmental conditions. | frontiersin.orgnih.gov |

Involvement in Abiotic and Biotic Stress Responses

Alanine aminotransferase is a crucial enzyme that contributes to plant resilience against a variety of environmental challenges, including both abiotic and biotic stresses. scienceopen.comnih.govcabidigitallibrary.org Plants often accumulate the amino acid alanine as a response to adverse conditions such as hypoxia, drought, and unfavorable temperatures. cabidigitallibrary.org

Abiotic Stress:

Hypoxia: Under low-oxygen (hypoxic) conditions, which can occur in waterlogged soils, AlaAT plays a vital role in cellular energy production. nih.gov During hypoxia, glycolysis produces pyruvate, which is then used by AlaAT to synthesize and store carbon in the form of alanine. mdpi.com This process is considered a way to save the carbon skeleton by diverting it from ethanolic fermentation, which can produce toxic acetaldehyde. cabidigitallibrary.org Alanine can then serve as a temporary storage form of carbon and nitrogen. frontiersin.orgmdpi.com

Drought and Salt Stress: AlaAT is implicated in tolerance to drought and high salinity. scienceopen.comnih.govresearchgate.net The accumulation of compatible solutes is a common plant response to osmotic stress, and alanine metabolism is a part of this complex network.

Other Stresses: The compound β-alanine, which can be synthesized via a related aminotransferase, is known to accumulate in response to temperature extremes, drought, and heavy metal shock, where it acts as a protective molecule. frontiersin.org

Biotic Stress: The enzyme is also involved in plant defense against pathogens. scienceopen.comnih.govcabidigitallibrary.org While the precise mechanisms are still being fully elucidated, the role of AlaAT in primary metabolism connects it to the production of energy and metabolic precursors necessary for mounting a defense response. Changes in the metabolism of compounds like β-alanine have been observed in cell cultures under biotic stress, suggesting a link to the synthesis of secondary metabolites involved in defense. frontiersin.org

Table 2: Role of Alanine Aminotransferase in Stress Responses

| Stress Type | Plant Response Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|

| Abiotic | |||

| Hypoxia | Carbon storage via alanine synthesis; avoidance of toxic byproduct accumulation. | Increased plant survival and germination promotion by specific alleles. | cabidigitallibrary.orgnih.govmdpi.com |

| Drought | Part of the metabolic adjustments to osmotic stress. | Enhanced drought tolerance. | scienceopen.comnih.govresearchgate.net |

| Salinity | Contributes to salt tolerance mechanisms. | Enhanced salt tolerance. | scienceopen.comnih.govresearchgate.net |

| Biotic | |||

| Pathogen Attack | Supports primary metabolism for defense responses. | Increased biotic resistance. | scienceopen.comnih.govcabidigitallibrary.org |

Regulation of Preharvest Sprouting

Preharvest sprouting (PHS) is the germination of grains on the parent plant before harvest, a significant problem in cereal production that can lead to major yield and quality losses. jst.go.jp Alanine aminotransferase is a key genetic regulator of this trait. jst.go.jpmdpi.com

Research has identified the gene encoding alanine aminotransferase (AlaAT) as the causal gene for Qsd1, a major quantitative trait locus (QTL) that controls grain dormancy in barley. jst.go.jpnih.gov Grain dormancy is the primary trait that prevents PHS. jst.go.jp The level of dormancy dictates the timing of germination. jst.go.jp

The regulation is linked to how different versions (alleles) of the AlaAT gene respond to environmental cues, particularly hypoxia. nih.gov Hypoxia within the seed can suppress germination. nih.gov Studies on barley genotypes have shown that a "dormant" allele of AlaAT1 leads to higher sensitivity to hypoxia, which inhibits germination and thus reduces the risk of PHS. nih.gov Conversely, a "non-dormant" allele is associated with reduced sensitivity to hypoxia, which promotes germination. nih.gov Understanding the role of AlaAT in this process is critical for breeding new barley and wheat varieties with improved tolerance to preharvest sprouting. jst.go.jp

Table 3: Alanine Aminotransferase and Preharvest Sprouting Regulation

| Gene/Locus | Crop(s) | Function | Significance | Reference(s) |

|---|---|---|---|---|

| AlaAT (Qsd1/SD1) | Barley, Wheat | Controls grain dormancy level. | A key determinant in preventing preharvest sprouting (PHS). | jst.go.jpnih.govmdpi.com |

| Dormant AlaAT1 Allele | Barley | Increases sensitivity to hypoxia, suppressing germination. | Confers higher dormancy and PHS resistance. | nih.gov |

| Non-dormant AlaAT1 Allele | Barley | Reduces sensitivity to hypoxia, promoting germination. | Leads to lower dormancy and higher susceptibility to PHS. | nih.gov |

Bacterial Aminotransferases (e.g., D-Alanine Aminotransferase)

In bacteria, a distinct form of alanine aminotransferase known as D-alanine aminotransferase (D-AAT) is of critical importance. nih.gov This enzyme is essential for the synthesis of the bacterial cell wall, a structure vital for bacterial integrity and survival. ontosight.aiebi.ac.uk

D-AAT's primary function is to catalyze the transfer of an amino group to produce D-amino acids, particularly D-alanine and D-glutamate. ebi.ac.ukuniprot.org These D-isomers are essential building blocks of peptidoglycan, the polymer that forms the rigid layer of the bacterial cell wall. nih.govuniprot.org The enzyme acts on the D-isomers of several amino acids, including alanine, leucine, and glutamate. ebi.ac.ukuniprot.org It operates using a pyridoxal-5'-phosphate (PLP) cofactor through a ping-pong mechanism, where it accepts an amino group from a D-amino acid and later transfers it to an α-keto acid. ebi.ac.ukuniprot.org

The prevalence of D-AAT is notable in marine environments, where it is abundant in the genomes of marine bacteria, particularly Gammaproteobacteria. nih.gov These bacteria are likely the dominant group responsible for utilizing and recycling D-alanine, the most abundant D-amino acid in the ocean, thereby playing a key role in the marine dissolved organic nitrogen pool and the broader nitrogen cycle. nih.gov

Because D-AAT is crucial for bacterial viability and is not found performing the same function in higher organisms, it represents a promising target for the development of new antimicrobial agents. ebi.ac.ukontosight.ai Inhibiting this enzyme disrupts cell wall synthesis, leading to a weakened cell wall and ultimately bacterial cell death. ontosight.ai

Table 4: Characteristics of Bacterial D-Alanine Aminotransferase (D-AAT)

| Feature | Description | Reference(s) |

|---|---|---|

| Enzyme Name | D-alanine aminotransferase (D-AAT) | ontosight.aiuniprot.org |

| Primary Function | Synthesis of D-amino acids for the bacterial cell wall. | ontosight.aiebi.ac.uk |

| Key Products | D-alanine, D-glutamate. | ebi.ac.ukuniprot.org |

| Cofactor | Pyridoxal-5'-phosphate (PLP). | cabidigitallibrary.orgebi.ac.uk |

| Mechanism | Ping-pong mechanism involving transamination. | ebi.ac.ukuniprot.org |

| Biological Role | Essential for peptidoglycan synthesis and cell wall integrity. | nih.govontosight.ai |

| Ecological Role | Key in D-alanine recycling in marine ecosystems, contributing to the nitrogen cycle. | nih.gov |

| Clinical Significance | A target for the development of novel antimicrobial drugs. | ebi.ac.ukontosight.ai |

Advanced Research Methodologies and Biotechnological Prospects

Structural Determination Methodologies (e.g., X-ray Crystallography)

The three-dimensional structure of alanine (B10760859) aminotransferase (ALT) has been elucidated primarily through X-ray crystallography. mdpi.com This powerful technique provides high-resolution atomic and molecular structures of biomolecules, which has been fundamental to understanding the structure-function relationship of enzymes like ALT. mdpi.com By analyzing the crystal structure, researchers can characterize the active site, understand catalytic mechanisms, and rationalize the effects of mutations on the enzyme's function. mdpi.comnih.gov

The crystal structure of normal human alanine:glyoxylate aminotransferase (AGT), a related enzyme with significant homology, was determined at a resolution of 2.5 Å when complexed with the competitive inhibitor amino-oxyacetic acid. nih.govresearchgate.net This structural analysis revealed that AGT is a homodimeric protein. researchgate.net Each monomer is composed of a large N-terminal domain (residues 22-282) and a smaller C-terminal domain (residues 283-392). researchgate.net The structure of alanine racemase from Bacillus stearothermophilus has also been determined at a 1.9-Å resolution, showing a two-domain composition: an eight-stranded α/β barrel at the N-terminus and a C-terminal domain primarily composed of β-strands. acs.org

Similarly, the crystal structure of the ALT enzyme from Saccharomyces cerevisiae (encoded by the YFL030w gene) was determined to a resolution of 2.6 Å. researchgate.net This protein is also a homodimer and adopts the type I-fold characteristic of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases. researchgate.net The essential PLP cofactor is found covalently bound to a lysine (B10760008) residue in the active site. researchgate.netplos.org Structural comparisons have identified conserved residues involved in binding substrates like glyoxylic acid. researchgate.net These crystallographic studies are crucial for understanding the molecular basis of diseases caused by ALT deficiency and for designing targeted therapies. mdpi.comnih.gov

Protein Engineering and Directed Evolution for Modified Enzymatic Properties

Protein engineering and directed evolution are powerful strategies used to tailor the properties of enzymes like alanine aminotransferase for specific industrial and biotechnological applications. frontiersin.orgmdpi.com These techniques aim to improve characteristics such as catalytic efficiency, substrate specificity, and stability under harsh operational conditions like high temperatures or different pH environments. frontiersin.orgmdpi.com

Directed evolution mimics natural evolution in a controlled and accelerated laboratory setting. diva-portal.org It involves generating a large library of mutant enzyme variants through random mutagenesis (e.g., error-prone PCR), followed by high-throughput screening to identify mutants with desired improvements. diva-portal.orgnobelprize.org For instance, directed evolution has been used to enhance the enantioselectivity of transaminases for the production of chiral amines, which are valuable pharmaceutical intermediates. nobelprize.org An (R)-selective aminotransferase from Arthrobacter sp. (ATA-117) was engineered through 11 rounds of evolution, resulting in a variant with 27 mutations that exhibited improved performance under challenging process conditions. frontiersin.org Similarly, six rounds of evolution on a transaminase from Vibrio fluvialis (VfTA) yielded a variant with eight mutations and a more than 400-fold increase in activity for a specific reaction. frontiersin.org

Rational design, which relies on prior knowledge of the protein's structure and function, is another approach. diva-portal.org For example, substituting specific residues with proline can increase protein rigidity and thermal stability. frontiersin.org A combination of rational design and directed evolution was used to create a novel (R)-β-transaminase from a D-amino acid aminotransferase scaffold, expanding the catalytic capabilities to produce valuable enantiopure (R)-β- and γ-amino acids. acs.org These engineered enzymes offer more efficient and environmentally friendly alternatives to traditional chemical catalysts. nobelprize.org

Omics Technologies in Alanine Aminotransferase Research

Genomics and Genome-Wide Association Studies (GWAS)

Genomics, particularly through genome-wide association studies (GWAS), has been instrumental in uncovering the genetic architecture underlying serum alanine aminotransferase levels. wjgnet.com Serum ALT levels are recognized as a heritable trait, with genetic factors estimated to account for 20%–60% of the phenotypic variance. nih.gov

Large-scale GWAS have identified numerous genetic loci significantly associated with ALT levels. nih.gov A meta-analysis of data from over 388,000 individuals of European ancestry identified 300 independent genome-wide significant associations for ALT. nih.govnih.gov Of these, 81 were newly reported associations. nih.govnih.gov Another meta-analysis combining data from UK BioBank and BioBank Japan identified 160 previously unreported independent associations for ALT. umich.edu These studies highlight the complex and polygenic nature of ALT regulation.

Some of the identified genetic variants are located in or near genes with known roles in liver function and metabolic disease, such as PNPLA3 and HSD17B13. nih.govnih.gov Furthermore, GWAS have revealed that the effects of some genetic variants on ALT levels are modified by factors like body mass index (BMI), underscoring the interplay between genetic predisposition and environmental factors in liver health. nih.govnih.gov For example, a genome-wide interaction study identified 9 independent ALT associations that were significantly modified by BMI. nih.gov These genomic findings provide crucial insights into the pathophysiology of liver diseases and may help identify new therapeutic targets. nih.govresearchgate.net

Transcriptomic and Proteomic Analyses of Expression

Transcriptomic and proteomic analyses provide a system-level understanding of the molecular changes associated with ALT activity and expression. nih.govresearchgate.net These "omics" technologies allow for the simultaneous measurement of thousands of gene transcripts (transcriptomics) and proteins (proteomics), offering a comprehensive view of cellular states and responses. nih.govcapes.gov.br

In studies of nonalcoholic fatty liver disease (NAFLD), a condition often characterized by elevated plasma ALT, parallel transcriptomic and proteomic analyses have been conducted on liver tissue. nih.govcapes.gov.br For example, in a mouse model of high-fat diet-induced hepatic steatosis, transcriptome analysis revealed changes in the expression of 309 genes, while proteomic analysis identified 12 differentially expressed proteins. nih.govcapes.gov.br These analyses identified key pathways related to lipid metabolism, inflammatory response, and cell-cycle control being altered. nih.gov

In a study on carbon tetrachloride-induced liver fibrosis in rats, combined transcriptomic and proteomic analysis identified 120 overlapping proteins that were differentially expressed after treatment with a protective compound. nih.gov These proteins were enriched in pathways related to apoptosis, angiogenesis, and cell proliferation. nih.gov Similarly, integrated analyses in alcohol-associated hepatitis have used plasma proteomics to identify biomarkers of hepatocellular failure, revealing alterations in pathways like coagulation and complement systems. escholarship.org These multi-omics approaches are powerful for uncovering the complex molecular networks that regulate ALT expression and are implicated in liver pathology. researchgate.netcsic.es

Metabolomics in Relation to Alanine Aminotransferase Activity

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a functional readout of the physiological state and is closely linked to enzyme activity. nih.gov Since ALT catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate to produce pyruvate (B1213749) and glutamate (B1630785), its activity is directly tied to the metabolism of these amino acids. frontiersin.orgnih.gov

Metabolomics studies have identified specific metabolites associated with conditions of elevated ALT. In a study on duck foie gras, which involves inducing hepatic steatosis, alanine was identified as a biomarker for liver weight and technological yield, directly linking it to ALT activity. frontiersin.org Glutamic acid was also identified as a specific biomarker. frontiersin.org This highlights how changes in the amino acid pool reflect the metabolic state of the liver. frontiersin.org

In studies of alcoholic liver disease, serum metabolomics has been used to explore therapeutic mechanisms. rsc.org Alcohol-induced liver injury leads to disordered metabolism of amino acids, including alanine, aspartate, and glutamate. rsc.org The level of pyruvate, a product of the ALT reaction, was found to be significantly reduced in a disease model, and treatment with a hepatoprotective compound helped to regulate these metabolic pathways. rsc.org By linking genetic data with metabolite profiles, researchers can better understand how genetic variations influence metabolic diversity and the activity of enzymes like ALT. nih.govresearchgate.net

Development of Biosensors for Enzyme Detection

The development of rapid, sensitive, and cost-effective biosensors for alanine aminotransferase is an active area of research, driven by the need for point-of-care testing for liver diseases. researchgate.netnih.gov These biosensors aim to provide alternatives to conventional laboratory-based methods, which can be time-consuming and require bulky instrumentation. nih.gov

Various biosensing technologies have been employed for ALT detection. Electrochemical biosensors are a prominent type. One design is based on quantifying the hydrogen peroxide (H₂O₂) produced from a series of enzymatic reactions initiated by ALT. mdpi.com A disposable biosensor using iridium nanoparticles dispersed on a carbon paste as a catalyst has been developed for this purpose. mdpi.com This sensor operates at a low oxidation potential to minimize interference and can detect ALT in various physiological fluids. mdpi.com Another electrochemical biosensor utilizes a micro-platinum wire electrode modified with permselective polymer layers and an immobilized enzyme (glutamate oxidase) to detect ALT with a fast response time of about 5 seconds. mdpi.com

Immunosensors represent another approach, where antibodies specific to ALT are used for detection. An electrochemical immunosensor incorporating an anti-ALT antibody-immobilized membrane showed significantly improved performance compared to a sensor without the antibody. nih.gov It demonstrated a wide dynamic range and a low detection limit of 10 pg/ml. nih.gov More recently, aptasensors, which use short, single-stranded DNA or RNA molecules (aptamers) as recognition elements instead of antibodies, have been proposed. nih.gov Aptamers offer advantages in terms of stability and ease of chemical modification, making them promising for developing robust point-of-care devices like lateral flow assays for early diagnosis of liver injury. nih.gov

Table of Performance for Selected ALT Biosensors

| Biosensor Type | Detection Principle | Detection Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Electrochemical Immunosensor | Chronoamperometry (Antibody-based) | 10 pg/ml - 1 µg/ml | 10 pg/ml | nih.gov |

| Electrochemical (Iridium/Carbon) | H₂O₂ quantification | 0 - 544 ng/mL | 2.18 U/L | nih.govmdpi.com |

| Electrochemical (Micro-Platinum Wire) | Amperometry (Enzyme-based) | 10 - 900 U/L | 8.48 U/L | mdpi.com |

| Graphene Field-Effect Transistor | Label-free (Substrate-immobilized) | N/A | Low voltage detection | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| 2-oxoglutarate |

| 6-amino-α-methyl-2-naphthalenemethanamine |

| Alanine |

| Amino-oxyacetic acid |

| Aspartate |

| Carbon Tetrachloride |

| Glutamate |

| Glutamic acid |

| Glyoxylic acid |

| Hydrogen peroxide |

| Isopropylamine |

| L-alanine |

| o-xylylenediamine dihydrochloride |

| Proline |

| Pyridoxal 5'-phosphate |

| Pyruvate |

| Taurine |

| Threonine |

Electrochemical Biosensor Design and Principles

Electrochemical biosensors have emerged as a significant area of research for the detection of alanine aminotransferase (ALT), offering advantages such as high sensitivity, rapid response times, cost-effectiveness, and portability. rsc.orgmdpi.comnih.gov The fundamental principle of these biosensors involves the conversion of a biological recognition event into a measurable electrical signal. rsc.orgnju.edu.cn This is typically achieved through reactions that produce or consume electrons or ions, leading to changes in current, potential, or conductivity. nih.gov

The design of electrochemical biosensors for ALT often revolves around a two-step enzymatic reaction. rsc.org In the first step, ALT catalyzes the transamination of L-alanine and α-ketoglutarate to produce pyruvate and L-glutamate. rsc.orgmdpi.com The second step involves the detection of one of these products.

Glutamate-based detection: Many biosensors utilize glutamate oxidase (GluOx) immobilized on an electrode. researchgate.netresearchgate.netmdpi.com The L-glutamate produced by the ALT reaction is then oxidized by GluOx, generating hydrogen peroxide (H₂O₂). rsc.orgmdpi.com The H₂O₂ is subsequently detected electrochemically, typically through its oxidation at a platinum electrode. rsc.orgresearchgate.net The resulting current is proportional to the ALT concentration. rsc.org

Pyruvate-based detection: An alternative approach uses pyruvate oxidase (POx) to detect the pyruvate generated from the ALT-catalyzed reaction. mdpi.comnih.gov The POx oxidizes pyruvate, and the resulting signal is measured. mdpi.com